3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 439096-43-2
VCID: VC7522433
InChI: InChI=1S/C23H19FN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
SMILES: C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C#N
Molecular Formula: C23H19FN2S
Molecular Weight: 374.48

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

CAS No.: 439096-43-2

Cat. No.: VC7522433

Molecular Formula: C23H19FN2S

Molecular Weight: 374.48

* For research use only. Not for human or veterinary use.

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - 439096-43-2

Specification

CAS No. 439096-43-2
Molecular Formula C23H19FN2S
Molecular Weight 374.48
IUPAC Name 3-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C23H19FN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
Standard InChI Key BAVBRWWKACSUOM-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C#N

Introduction

The compound 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic molecule that belongs to the class of isoquinoline derivatives. It features a tetrahydroisoquinoline core with a carbonitrile functional group and a sulfanyl linkage to a fluorobenzyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.

Synthesis and Chemical Behavior

The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile typically involves multi-step organic reactions. These may include:

  • Step 1: Formation of the tetrahydroisoquinoline core.

  • Step 2: Introduction of the phenyl group at the 1-position.

  • Step 3: Installation of the carbonitrile group at the 4-position.

  • Step 4: Attachment of the sulfanyl group to the fluorobenzyl moiety.

Each step requires careful optimization to ensure high yields and purity of the final product.

Biological Activity and Potential Applications

While specific biological activity data for 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is limited, compounds with similar structures often exhibit significant biological activity. They may interact with various molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of fluorine atoms can enhance biological activity by improving binding affinity or altering metabolic stability.

Research Findings and Future Directions

Preliminary studies on related compounds suggest potential therapeutic applications, including interactions with biological targets involved in disease pathways. Further pharmacological studies are needed to elucidate the mechanism of action and therapeutic potential of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileC24H20FN3S414.49 g/molTetrahydroisoquinoline core, phenyl group, carbonitrile group, sulfanyl linkage to fluorobenzyl
1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileC23H18ClFN2S408.92 g/molSimilar isoquinoline structure with chlorophenyl and fluorobenzyl groups
3-(4-Bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneC23H18BrFN2OS-Benzothienopyrimidine core with bromophenyl and fluorobenzyl groups

These compounds share structural similarities but differ in specific functional groups and core structures, which can influence their biological activities and applications.

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